Enhanced Lipophilicity (XLogP) Relative to N1-Methyl Analog Improves Predicted Membrane Permeability
The target compound exhibits an XLogP3-AA of 2.7, compared to 2.4 for the N1-methyl analog (4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) [1][2]. This increased lipophilicity of 0.3 log units is attributable to the additional methylene group in the N1-ethyl substituent and may translate into improved passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: 2.4 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A 0.3 log unit higher XLogP can enhance membrane permeability, making the ethyl analog preferable for targets requiring moderate lipophilicity, such as intracellular kinase inhibitors.
- [1] PubChem. Compound Summary for CID 75488668: 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 51052053: 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. View Source
